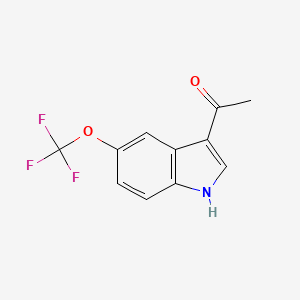

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone

Description

Properties

IUPAC Name |

1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-6(16)9-5-15-10-3-2-7(4-8(9)10)17-11(12,13)14/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUWVVFUXQNPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step approach:

- Step 1: Introduction of the trifluoromethoxy group at the 5-position of the indole ring.

- Step 2: Acylation at the 3-position of the indole to install the ethanone group.

This sequence can start from appropriately substituted indole precursors or from indole-2,3-dione derivatives, followed by trifluoromethoxylation and acylation reactions under controlled conditions.

Detailed Preparation Procedures

Synthesis of 5-Trifluoromethoxy-1H-indole Precursors

One reported method involves the synthesis of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione as a key intermediate, which can be further functionalized:

-

- Starting from 5-trifluoromethoxy-1H-indole-2,3-dione (5 mmol) dissolved in dimethylformamide (DMF, 5 mL).

- Potassium carbonate (7 mmol) is added and stirred at room temperature for 1 hour.

- Iodomethane (15 mmol) and potassium iodide (1 mmol) are introduced, and the mixture is refluxed at 50–60 °C for 3 hours.

- The reaction mixture is evaporated under reduced pressure, poured into ice water, and filtered to obtain the product.

-

- The product, 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione, is obtained as a red powder with a 90% yield.

- Characterization includes NMR, UV-Vis spectroscopy, and elemental analysis confirming structure and purity.

This intermediate can then be converted into other derivatives by condensation reactions.

Acylation to Form 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone

The acylation step to introduce the ethanone group at the 3-position of the indole ring involves electrophilic substitution reactions on the indole nucleus:

-

- The indole precursor bearing the trifluoromethoxy group is reacted with acylating agents such as acetyl chloride or acetic anhydride.

- Catalysts or bases may be used to facilitate the reaction.

- The reaction is often carried out under reflux or at elevated temperatures in solvents like dichloromethane or acetonitrile.

-

- Direct trifluoromethoxylation of 1H-indol-3-yl ethanone derivatives using trifluoromethoxylation reagents.

- Stepwise synthesis starting from indole-3-ethanone followed by selective trifluoromethoxylation at the 5-position.

Catalytic and Green Chemistry Approaches

Recent research emphasizes eco-friendly and efficient methods for indole derivative synthesis, which can be adapted for 1-(5-trifluoromethoxy-1H-indol-3-yl)-ethanone:

- Mandelic Acid Catalysis:

- Mandelic acid, a naturally occurring organocatalyst, has been used effectively for synthesizing 3-substituted indole derivatives under mild conditions in aqueous ethanol at room temperature.

- This method avoids harsh reagents and conditions, promotes high atom economy, and simplifies product isolation.

- Although specifically reported for 3-hydroxy-3-(5-(trifluoromethoxy)-1H-indol-3-yl)indolin-2-one, the approach highlights potential for analogous acylated indole derivatives.

Summary Table of Preparation Methods

Analytical and Structural Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is used to confirm substitution patterns and isomeric forms.

- Mass spectrometry (MS) and elemental analysis verify molecular weight and purity.

- X-ray single crystal diffraction (SC-XRD) provides detailed structural information, especially for intermediates like indole-2,3-dione derivatives.

Research Findings and Implications

- The trifluoromethoxy group enhances the chemical stability and lipophilicity of the indole ring, which is beneficial for medicinal chemistry applications.

- The described synthesis methods provide versatile routes to access 1-(5-trifluoromethoxy-1H-indol-3-yl)-ethanone with good yields and purity.

- Green chemistry approaches, such as mandelic acid catalysis, offer sustainable alternatives to traditional methods.

- These preparation strategies enable further functionalization of the molecule for drug discovery and biological activity studies.

Biological Activity

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethoxy group, is being investigated for its effects on various biological pathways, including anticancer, antimicrobial, and anti-inflammatory activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone can be represented as follows:

This structure plays a crucial role in determining its biological properties.

Biological Activity Overview

The biological activity of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. The compound has been shown to affect cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, studies have demonstrated that derivatives with similar structures can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated. Indole derivatives are known to possess inhibitory effects against a range of pathogens, including bacteria and fungi. Preliminary data suggest that 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone may inhibit the growth of specific bacterial strains, although further studies are required to quantify this effect .

Anti-inflammatory Effects

Indole compounds are recognized for their anti-inflammatory properties. The mechanism often involves modulation of cytokine production and inhibition of inflammatory pathways. Research on related indole derivatives suggests that 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone may similarly influence these pathways, potentially offering therapeutic benefits in inflammatory diseases .

Understanding the mechanisms through which 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone exerts its biological effects is crucial for its development as a therapeutic agent.

Enzyme Interactions

Indole derivatives have been reported to interact with various enzymes, modulating their activity. This compound may act as an inhibitor or activator depending on the target enzyme, influencing metabolic pathways significantly .

Cellular Signaling Pathways

The compound appears to affect key cellular signaling pathways involved in cell survival and apoptosis. Studies indicate that it may influence the expression of genes related to these processes, potentially leading to altered cellular responses .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₅ClF₃N₂O₆S

- Molecular Weight : 583.0 g/mol

- IUPAC Name : (S)-2-(4-chloro-2-methoxyphenyl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)-1-(5-(trifluoromethoxy)-1H-indol-3-yl)ethanone

The compound features a trifluoromethoxy group which significantly influences its biological activity and solubility properties.

Medicinal Chemistry Applications

- Antiviral Activity :

-

Indoleamine 2,3-Dioxygenase Inhibition :

- Research has shown that derivatives of 1-(5-trifluoromethoxy-1H-indol-3-yl)-ethanone exhibit inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that is often upregulated in cancer . For instance, specific derivatives demonstrated IC50 values as low as 0.01 µM, indicating potent activity against IDO .

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to understand how modifications to the indole structure affect biological activity. The introduction of the trifluoromethoxy group was found to enhance the potency of the compounds against IDO significantly. The following table summarizes some of the key findings:

| Compound ID | Substituent | IC50 (µM) | Activity Description |

|---|---|---|---|

| 7a | H | 65 ± 7 | Baseline compound |

| 7b | 3-Br | NI | Not Inhibited |

| 7c | 4-F | 153 ± 23 | Moderate inhibition |

| 7d | 4-MeO | 58 ± 5 | Moderate inhibition |

| ... | ... | ... | ... |

Clinical Trials

One notable case study involves the clinical evaluation of Mosnodenvir for its antiviral efficacy. In a Phase II trial, it was administered to patients with viral infections, demonstrating promising results in reducing viral load and improving patient outcomes .

In Vitro Studies

In vitro studies have confirmed the compound's ability to inhibit IL-1R-dependent responses effectively. Compounds derived from the indole scaffold were synthesized and tested, showing varying degrees of inhibition that correlate with structural modifications .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone moiety undergoes nucleophilic additions, forming secondary alcohols or imines.

Mechanistic Insight : The ketone’s electrophilic carbonyl carbon reacts with nucleophiles like hydrides or organometallic reagents, forming tetrahedral intermediates that stabilize the product .

Condensation Reactions

The compound participates in condensations with nitrogen nucleophiles to form hydrazones or semicarbazones.

Key Finding : Intramolecular hydrogen bonds (N–H···O/S) stabilize the Z-isomer of thiosemicarbazone derivatives, as confirmed by X-ray crystallography .

Multicomponent Reactions

The ketone engages in one-pot syntheses of complex heterocycles.

Mechanism : Aldol-type condensation followed by cyclization, facilitated by Lewis acids or organocatalysts .

Cyclocondensation with 1,3-Dicarbonyl Compounds

Reactions with diketones or ketoesters yield polycyclic systems.

Structural Confirmation : Products characterized via NMR and LC-MS show regioselective cyclization at the indole C-3 position .

Electrophilic Substitution on the Indole Ring

The electron-rich indole ring undergoes substitutions at unoccupied positions.

| Reaction | Reagent/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-4 | 65% | |

| Bromination | Br₂, CHCl₃, RT | C-2 | 72% |

Note : The trifluoromethoxy group at C-5 directs electrophiles to C-2/C-4 via resonance and inductive effects .

Oxidation and Reduction Pathways

Functional group interconversions highlight the compound’s versatility.

Critical Analysis of Reaction Dynamics

-

Steric and Electronic Effects : The trifluoromethoxy group (–OCF₃) enhances electrophilic substitution resistance at C-5 but activates C-2/C-4 for nitration or halogenation .

-

Solvent Influence : Aqueous ethanol improves yields in mandelic acid-catalyzed condensations by stabilizing intermediates .

-

Catalyst Efficiency : Fe(NO₃)₃·9H₂O/TEMPO systems achieve higher regioselectivity in multicomponent reactions compared to proline .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone and related compounds:

†The trifluoromethoxy-substituted indole core (5-(trifluoromethoxy)-1H-indole) is documented under CAS 262593-63-5 . ‡Melting point reported for 1-(1-methyl-1H-indol-3-yl)-ethanone (similar structure) .

Structural and Electronic Effects

- Trifluoromethoxy vs.

- Halogenated Derivatives : Chloro (-Cl) and bromo (-Br) substituents increase molecular weight and polarizability, enhancing halogen-bonding interactions in protein-ligand complexes .

- Trifluoroacetyl Group: Compounds like 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-ethanone exhibit greater electrophilicity at C-3, favoring nucleophilic attacks in synthetic modifications .

Q & A

Q. What synthetic routes are commonly used to prepare 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone?

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, similar indole derivatives have been prepared by reacting substituted indoles with acetyl chloride under controlled conditions . Optimization of reaction parameters, such as solvent choice (anhydrous dichloromethane) and temperature (0–25°C), is critical to minimize side reactions.

Q. How is the structure of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone confirmed experimentally?

Key techniques include:

- ¹H/¹³C NMR : The indole protons (δ 7.3–7.5 ppm) and carbonyl carbon (δ ~200 ppm) are diagnostic. The trifluoromethoxy (-OCF₃) group exhibits distinct ¹⁹F NMR signals (δ -55 to -60 ppm) .

- Mass spectrometry : A molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₈F₃NO₂) confirms the molecular weight .

- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) are observed .

Q. What are the recommended safety protocols for handling this compound?

Safety data for structurally similar indoles suggest using PPE (gloves, goggles) and working in a fume hood due to potential respiratory and dermal irritation. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts acylation?

- Catalyst selection : AlCl₃ is standard, but FeCl₃ or ionic liquids may enhance regioselectivity for bulky substituents .

- Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) improve electrophilic acylation but require rigorous drying.

- Reaction monitoring : TLC (1:3 EtOAc/hexanes) or in-situ ¹H NMR tracks intermediate formation .

- Temperature control : Slow addition of reagents at 0°C minimizes polyacylation byproducts .

Q. What computational tools predict the compound’s reactivity or spectroscopic properties?

- DFT calculations (e.g., Gaussian) model NMR chemical shifts and frontier molecular orbitals to predict electrophilic/nucleophilic sites.

- Molecular docking assesses interactions with biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data .

- LogP calculations (e.g., using XLogP3) estimate lipophilicity, critical for drug design .

Q. How do electronic effects of the trifluoromethoxy group influence the indole ring’s reactivity?

The -OCF₃ group is strongly electron-withdrawing, reducing electron density at the indole C3 position. This deactivation necessitates:

- Higher catalyst loading (e.g., 1.5 eq AlCl₃) to drive acylation .

- Comparative studies with -OCH₃ analogs show slower reaction kinetics but improved metabolic stability in biological assays .

Q. What strategies resolve contradictions in reported spectral data across studies?

- Cross-reference with NIST Chemistry WebBook for validated mass spectra .

- Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks in NMR.

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting spectral accuracy .

Data Contradiction Analysis

Q. Why might melting points vary between synthetic batches?

Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) yield different crystal forms.

- Impurities : Unreacted indole or acyl chloride byproducts (detectable via GC-MS) elevate observed melting ranges .

Q. How does the trifluoromethoxy group impact bioactivity compared to other substituents?

- In vitro studies on JWH-series indoles show that -OCF₃ enhances binding affinity to cannabinoid receptors due to increased hydrophobicity and steric bulk .

- Metabolic stability : The -OCF₃ group resists oxidative degradation better than -OCH₃, as shown in hepatic microsome assays .

Methodological Best Practices

Q. What purification methods are optimal for isolating this compound?

- Column chromatography : Use silica gel with hexane/EtOAc (4:1) for baseline separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 138–139°C reported for analogs) .

- Troubleshooting : If yield is low, consider protecting the indole NH with a Boc group before acylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.